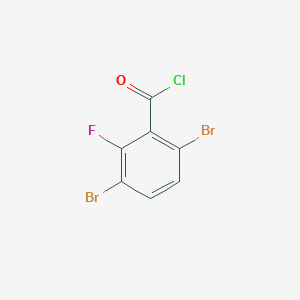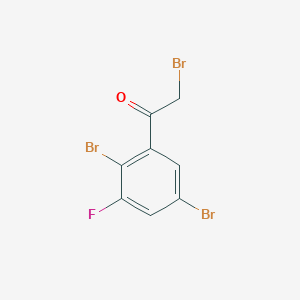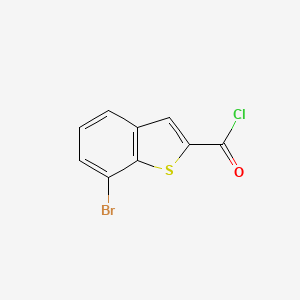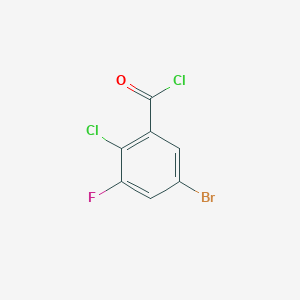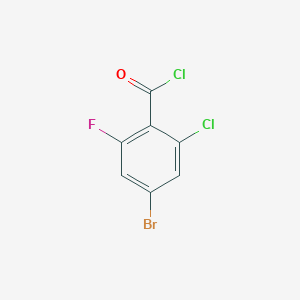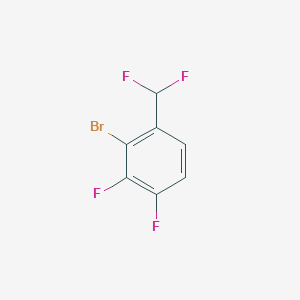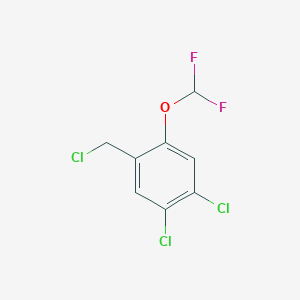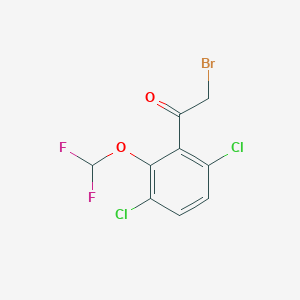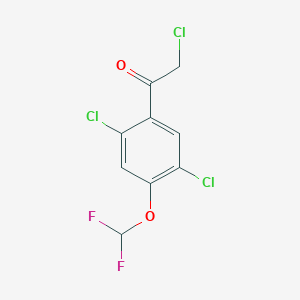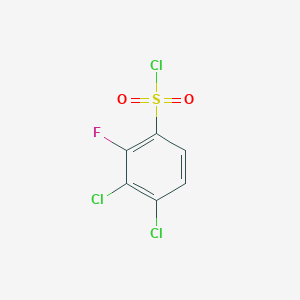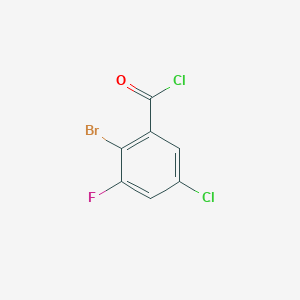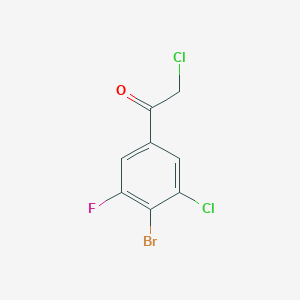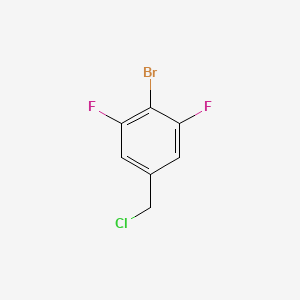
5'-Bromo-2'-chloro-3'-fluorophenacyl chloride
描述
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride is a halogenated aromatic compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-chloro-3’-fluorophenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method includes the bromination and chlorination of a fluorinated phenacyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as bromine or chlorine gas .
Industrial Production Methods
Industrial production of 5’-Bromo-2’-chloro-3’-fluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
科学研究应用
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biochemical probes and labeling agents for studying biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 5’-Bromo-2’-chloro-3’-fluorophenacyl chloride involves its ability to undergo various chemical transformations. The presence of halogen atoms makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. Additionally, the compound can act as an electrophile in certain reactions, facilitating the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-3-fluoropyridine: This compound shares a similar halogenated structure but with a pyridine ring instead of a phenacyl chloride structure.
1-Bromo-3-chloro-5-fluorobenzene: Another halogenated aromatic compound with a different substitution pattern on the benzene ring.
Uniqueness
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride is unique due to its specific combination of halogen atoms and the phenacyl chloride structure. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
1-(5-bromo-2-chloro-3-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-4-1-5(7(13)3-10)8(11)6(12)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXSNVGNLAZJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


